molecular formula C19H29N3O3 B7172112 N-ethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide

N-ethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide

Cat. No.: B7172112
M. Wt: 347.5 g/mol
InChI Key: XXPXQUIBOLVYMQ-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a benzoyl group substituted with a propan-2-yloxy group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

N-ethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-4-20-18(23)14-21-10-7-11-22(13-12-21)19(24)16-8-5-6-9-17(16)25-15(2)3/h5-6,8-9,15H,4,7,10-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPXQUIBOLVYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCCN(CC1)C(=O)C2=CC=CC=C2OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a diamine and a dihalide under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via an acylation reaction using benzoyl chloride and a suitable base.

    Substitution with Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through an etherification reaction using propan-2-ol and an appropriate catalyst.

    N-ethylation: The final step involves the N-ethylation of the diazepane ring using ethyl iodide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing diazepane and benzoyl moieties.

    Biology: It may serve as a probe or ligand in biochemical studies involving diazepane-containing compounds.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide would depend on its specific interactions with molecular targets. The diazepane ring and benzoyl group may allow the compound to interact with enzymes, receptors, or other proteins, potentially modulating their activity. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-[4-(2-hydroxybenzoyl)-1,4-diazepan-1-yl]acetamide: Similar structure but with a hydroxy group instead of a propan-2-yloxy group.

    N-ethyl-2-[4-(2-methoxybenzoyl)-1,4-diazepan-1-yl]acetamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

Uniqueness

N-ethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide is unique due to the presence of the propan-2-yloxy group, which may impart distinct chemical and biological properties compared to its analogs. This unique functional group could influence the compound’s solubility, reactivity, and interactions with biological targets.

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